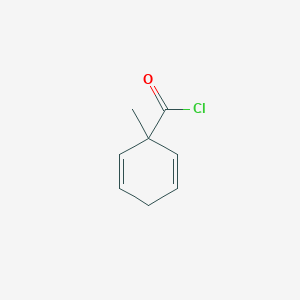
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride is an organic compound with the molecular formula C8H9ClO. It is a derivative of cyclohexadiene, featuring a carbonyl chloride functional group attached to the ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride can be synthesized from 2,5-cyclohexadiene-1-carboxylic acid, 1-methyl-. The synthesis involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane as the solvent. The reaction is typically carried out under heating conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include oxalyl chloride, N,N-dimethylformamide, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride is utilized in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and chemical biology to modify molecules and study their interactions.
Comparison with Similar Compounds
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride can be compared with other similar compounds, such as:
2,5-Cyclohexadiene-1-carbonyl chloride: Lacks the methyl group, resulting in different reactivity and properties.
1-Methyl-2,5-cyclohexadiene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different chemical behavior.
4-Methyl-2,5-cyclohexadiene-1-carbonyl chloride: The position of the methyl group affects the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications in research and industry.
Properties
CAS No. |
85215-58-3 |
|---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
1-methylcyclohexa-2,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3 |
InChI Key |
IFURTPINWQYMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCC=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















